1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
CAS No.: 2060594-39-8
Cat. No.: VC11682930
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060594-39-8 |
|---|---|
| Molecular Formula | C9H10N4O2 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H10N4O2/c1-5(2)13-8-6(4-11-13)3-10-7(12-8)9(14)15/h3-5H,1-2H3,(H,14,15) |
| Standard InChI Key | CKDBGYUCRNBGEU-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O |
| Canonical SMILES | CC(C)N1C2=NC(=NC=C2C=N1)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 6-position. This configuration introduces both lipophilic (isopropyl) and hydrophilic (carboxylic acid) functional groups, influencing its solubility and interaction with biological targets .
Key Structural Features
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Pyrazolo[3,4-d]pyrimidine backbone: A fused heterocyclic system contributing to planar rigidity and π-π stacking potential.
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Isopropyl substituent: Enhances membrane permeability and modulates steric interactions with target proteins.
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Carboxylic acid group: Facilitates hydrogen bonding and salt bridge formation, critical for binding to enzymatic active sites .
Physicochemical Properties
The compound’s molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 248.24 g/mol. Key properties include:
| Property | Value |
|---|---|
| Melting Point | 215–220°C (estimated) |
| Solubility | Slightly soluble in water, soluble in DMSO and methanol |
| logP (Partition Coefficient) | 1.8 (predicted) |
These properties are extrapolated from structurally related pyrazolo-pyrimidine derivatives .
Synthesis and Derivatization
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions between 3-aminopyrazoles and 1,3-dielectrophilic reagents. For 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid, a plausible route includes:
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Formation of the pyrimidine ring: Reaction of 5-amino-1-isopropylpyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions .
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Hydrolysis of the ester group: Treatment with aqueous NaOH to yield the carboxylic acid derivative .
Example Reaction Scheme:
Optimization Challenges
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Regioselectivity: Competing pathways may lead to isomeric byproducts, necessitating precise temperature and catalyst control .
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Yield Improvement: Microwave-assisted synthesis and green solvents (e.g., ethanol/water mixtures) have been reported to enhance efficiency in analogous systems .
Pharmacological Applications
Enzyme Inhibition
Pyrazolo-pyrimidine derivatives exhibit potent inhibitory activity against kinases and proteases. For instance:
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MALT1 Inhibition: Structural analogs bearing carboxylic acid substituents have shown IC₅₀ values < 100 nM in biochemical assays, positioning them as candidates for autoimmune disease therapy .
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Collagenase (MMP-13) Inhibition: Derivatives with similar substitution patterns reduce cartilage degradation in osteoarthritis models .
Anticancer Activity
The compound’s ability to intercalate DNA or inhibit topoisomerases has been hypothesized based on studies of related molecules. For example, pyrazolo[1,5-a]pyrimidine derivatives demonstrate cytotoxicity against HeLa cells (IC₅₀ = 2.1–8.7 μM) .
Mechanism of Action
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Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in leukemia cell lines .
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Angiogenesis Suppression: Inhibition of VEGF signaling pathways in endothelial cells .
Recent Research Advancements
Preclinical Studies
A 2024 study evaluated pyrazolo[3,4-d]pyrimidine-6-carboxylic acid derivatives as PD-1/PD-L1 inhibitors, showing 40–60% tumor growth reduction in murine melanoma models .
Material Science Applications
The compound’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) make it a candidate for organic light-emitting diodes (OLEDs), with a quantum yield of 0.32 reported for a methyl ester analog .
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